1-(4-Methoxybenzyl)-3-acetoxynorcotinine
1-(4-Methoxybenzyl)-3-acetoxynorcotinine
Brand Name:
Vulcanchem
CAS No.:
887406-83-9
VCID:
VC20766144
InChI:
InChI=1S/C19H20N2O4/c1-13(22)25-18-10-17(15-4-3-9-20-11-15)21(19(18)23)12-14-5-7-16(24-2)8-6-14/h3-9,11,17-18H,10,12H2,1-2H3
SMILES:
CC(=O)OC1CC(N(C1=O)CC2=CC=C(C=C2)OC)C3=CN=CC=C3
Molecular Formula:
C19H20N2O4
Molecular Weight:
340.4 g/mol
1-(4-Methoxybenzyl)-3-acetoxynorcotinine
CAS No.: 887406-83-9
Cat. No.: VC20766144
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887406-83-9 |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | [1-[(4-methoxyphenyl)methyl]-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate |
| Standard InChI | InChI=1S/C19H20N2O4/c1-13(22)25-18-10-17(15-4-3-9-20-11-15)21(19(18)23)12-14-5-7-16(24-2)8-6-14/h3-9,11,17-18H,10,12H2,1-2H3 |
| Standard InChI Key | JBAJRUHBNRUKRU-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1CC(N(C1=O)CC2=CC=C(C=C2)OC)C3=CN=CC=C3 |
| Canonical SMILES | CC(=O)OC1CC(N(C1=O)CC2=CC=C(C=C2)OC)C3=CN=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator